Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
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Overview
Description
1-O-Deacetylkhayanolide E is a limonoid compound isolated from the stem bark of the African mahogany tree, Khaya senegalensis . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-O-Deacetylkhayanolide E can be isolated from the stem bark of Khaya senegalensis using ethanol extraction followed by chromatographic techniques . The specific synthetic routes and reaction conditions for its preparation involve the use of silica gel column chromatography and elution with a mixture of n-hexane and ethyl acetate .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 1-O-Deacetylkhayanolide E. The compound is primarily obtained through extraction from natural sources, specifically the stem bark of Khaya senegalensis .
Chemical Reactions Analysis
Types of Reactions
1-O-Deacetylkhayanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 1-O-Deacetylkhayanolide E include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-O-Deacetylkhayanolide E depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
1-O-Deacetylkhayanolide E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antibacterial Activity: The compound has shown significant activity against pathogenic bacteria, including Staphylococcus aureus.
Antiplasmodial Activity: It exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Anticancer Potential: Preliminary studies suggest that 1-O-Deacetylkhayanolide E may have anticancer properties, making it a potential candidate for cancer research.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored for the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-O-Deacetylkhayanolide E involves its interaction with specific molecular targets and pathways within cells . The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in critical cellular processes . For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its antiplasmodial activity could result from interference with the parasite’s metabolic pathways .
Comparison with Similar Compounds
1-O-Deacetylkhayanolide E is unique among limonoids due to its specific structural features and biological activities . Similar compounds include:
Khayanolide D: Another limonoid isolated from Khaya senegalensis, known for its antiplasmodial activity.
Grandifolide A: A limonoid with notable antibacterial properties.
6S-Hydroxykhayalactone: A compound with potential anticancer activity.
Properties
Molecular Formula |
C27H32O10 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3 |
InChI Key |
HOUJKWFMLMSPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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